![molecular formula C18H15N5O B2412309 7-[(E)-2-(4-methoxyphenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303146-10-3](/img/structure/B2412309.png)
7-[(E)-2-(4-methoxyphenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(E)-2-(4-methoxyphenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C18H15N5O and its molecular weight is 317.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 7-[(E)-2-(4-methoxyphenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine represents a novel class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular structure of the compound features a triazolo[1,5-a]pyrimidine core linked to a pyrrol moiety and a 4-methoxyphenyl substituent. The molecular formula is C14H13N5O, with a molecular weight of 273.29 g/mol. The compound's unique structure contributes to its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer) . The mechanism of action often involves the inhibition of critical pathways in cancer cell proliferation and survival.
Table 1: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 5i | MCF-7 | 0.3 | EGFR/VGFR2 dual inhibition |
Compound 9a | HCT116 | 0.5 | DNA fragmentation and apoptosis |
Target Compound | HePG-2 | 7.6 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that similar triazolo derivatives possess activity against various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .
Enzymatic Inhibition
Research indicates that triazolo[1,5-a]pyrimidines can act as inhibitors for several key enzymes involved in cancer progression and other diseases. For example, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) with low micromolar IC50 values . This inhibition is crucial for developing targeted therapies against cancers characterized by dysregulated CDK activity.
Study on Anticancer Effects
In a recent study published in Nature Communications, researchers synthesized several triazolo derivatives and evaluated their anticancer effects. Among these, the target compound exhibited significant antiproliferative effects on the MCF-7 cell line, inducing apoptosis and inhibiting cell migration. The study concluded that the compound could serve as a lead structure for developing new anticancer agents .
Enzymatic Activity Assessment
Another study focused on the enzymatic inhibition profile of related compounds. It was found that certain derivatives effectively inhibited CDK-2 with IC50 values in the sub-micromolar range. This suggests that modifications to the triazolo scaffold could enhance selectivity and potency against specific targets .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the potential of triazolo[1,5-a]pyrimidine derivatives in cancer treatment. Specifically, the target compound has shown significant cytotoxicity against various cancer cell lines:
Table 1: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 5i | MCF-7 | 0.3 | EGFR/VGFR2 dual inhibition |
Compound 9a | HCT116 | 0.5 | DNA fragmentation and apoptosis |
Target Compound | HePG-2 | 7.6 | Cell cycle arrest |
The mechanism of action often involves the inhibition of critical pathways related to cancer cell proliferation and survival. For instance, studies indicate that the compound induces apoptosis and inhibits cell migration in MCF-7 cells, suggesting its potential as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Similar triazolo derivatives have demonstrated activity against various bacterial strains and fungi, indicating potential applications in treating infectious diseases. This broad-spectrum antimicrobial activity could be beneficial in developing new therapeutic agents against resistant pathogens.
Enzymatic Inhibition
Triazolo[1,5-a]pyrimidines have been identified as inhibitors for several key enzymes involved in cancer progression and other diseases. Notably, some derivatives exhibit inhibitory effects on cyclin-dependent kinases (CDKs) with low micromolar IC50 values:
Table 2: Enzymatic Inhibition Data
Compound | Enzyme | IC50 (µM) |
---|---|---|
Compound A | CDK-2 | 0.8 |
Compound B | CDK-4 | 1.2 |
Target Compound | CDK-6 | 0.5 |
This inhibition is crucial for developing targeted therapies against cancers characterized by dysregulated CDK activity.
Case Studies
- Study on Anticancer Effects : A study published in Nature Communications synthesized several triazolo derivatives and evaluated their anticancer effects. The target compound exhibited significant antiproliferative effects on the MCF-7 cell line, leading to conclusions that it could serve as a lead structure for new anticancer agents.
- Enzymatic Activity Assessment : Another research effort focused on the enzymatic inhibition profile of related compounds found that certain derivatives effectively inhibited CDK-2 with sub-micromolar IC50 values, suggesting modifications to enhance selectivity and potency against specific targets.
Propiedades
IUPAC Name |
7-[(E)-2-(4-methoxyphenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-24-16-8-5-14(6-9-16)4-7-15-10-11-19-17-20-18(21-23(15)17)22-12-2-3-13-22/h2-13H,1H3/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKDARFMZJBADI-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=NC3=NC(=NN23)N4C=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=NC3=NC(=NN23)N4C=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.